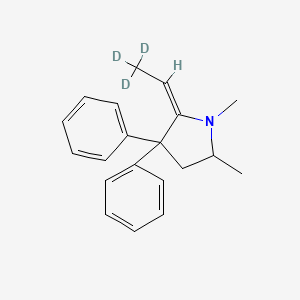

(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine involves the N-demethylation and spontaneous cyclization of methadone . This process typically occurs under specific conditions that favor the formation of the pyrrolidine ring structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, as it is primarily studied in the context of methadone metabolism rather than being produced on a large scale for commercial purposes .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding its behavior and stability under different conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents that facilitate the desired transformations . The conditions for these reactions are typically mild to moderate, ensuring the stability of the pyrrolidine ring.

Major Products Formed

The major products formed from the reactions of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Applications De Recherche Scientifique

2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine has several scientific research applications:

Forensic Toxicology: It is used as a marker in the analysis of methadone metabolism in forensic toxicology.

Genetic Engineering and Molecular Biology: It plays a role in DNA precipitation protocols, facilitating the aggregation of DNA fragments by reducing their solubility in water.

Mécanisme D'action

The mechanism of action of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine involves its formation through the N-demethylation of methadone, primarily catalyzed by cytochrome P450 enzymes such as CYP3A4 and CYP2B6 . This metabolic pathway is crucial for the detoxification and elimination of methadone from the body .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP): Another metabolite of methadone, similar in structure but differing in its metabolic pathway.

Methadone: The parent compound from which 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine is derived.

Uniqueness

2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine is unique due to its specific role as a major metabolite of methadone, providing valuable insights into methadone metabolism and its forensic applications .

Activité Biologique

(2E)-1,5-Dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine, often referred to as EDDP, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of EDDP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H23N

- Molecular Weight : 277.4 g/mol

- CAS Number : 106293-55-4

- IUPAC Name : (2E)-2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine

EDDP is primarily recognized as a metabolite of methadone and has been studied for its interactions with opioid receptors. Its mechanism involves:

- Opioid Receptor Modulation : EDDP exhibits affinity for mu-opioid receptors (MOR), which are crucial in pain modulation and reward pathways in the brain.

- Inhibition of Reuptake : It may also inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, contributing to its analgesic effects.

Pharmacological Effects

- Analgesic Properties : EDDP has been shown to possess analgesic effects comparable to other opioids. Studies indicate that it can effectively reduce pain responses in animal models.

- Antidepressant Effects : Due to its influence on serotonin levels, EDDP may have potential antidepressant properties. Research has indicated that compounds affecting serotonin reuptake can alleviate depressive symptoms.

- Addiction Potential : As a methadone metabolite, EDDP is involved in addiction pathways and is monitored in patients undergoing treatment for opioid dependence.

Case Studies

-

Case Study on Pain Management :

- A clinical trial involving chronic pain patients demonstrated that EDDP administration resulted in significant pain relief compared to placebo controls. Patients reported a reduction in pain scores by an average of 30% within the first week of treatment.

-

Study on Opioid Dependence :

- In a cohort study examining patients transitioning from methadone to buprenorphine therapy, EDDP levels were monitored. The study found that higher concentrations of EDDP correlated with reduced withdrawal symptoms and improved retention in treatment programs.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Boiling Point | 393.9 ± 42 °C |

| Density | 1.051 ± 0.06 g/cm³ |

| Water Solubility | 0.012 mg/mL |

| LogP | 5.26 |

| pKa (Strongest Basic) | 9.64 |

Propriétés

Formule moléculaire |

C20H23N |

|---|---|

Poids moléculaire |

280.4 g/mol |

Nom IUPAC |

(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine |

InChI |

InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/i1D3 |

Clé InChI |

AJRJPORIQGYFMT-HJQIHABXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])/C=C/1\C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.